Antimicrobial Target Engagement: DHFR Inhibition Potency of the Parent Scaffold
As a direct baseline for the unsubstituted core, Isothiazolo[5,4-b]pyridin-3-ol demonstrates measurable inhibition of dihydrofolate reductase (DHFR) from Pneumocystis carinii. This provides a quantifiable starting point for scaffold optimization compared to inactive controls. The compound exhibited an IC50 of 12,000 nM (12 µM) in a biochemical assay [1]. In contrast, the isomeric isothiazolo[4,5-b]pyridine scaffold showed no detectable inhibitory activity against GAK, a kinase with distinct but relevant therapeutic implications, highlighting the functional divergence between regioisomers [2].
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 12,000 nM (12 µM) |
| Comparator Or Baseline | Isothiazolo[4,5-b]pyridine scaffold (Inactive against GAK; no GAK inhibition) |
| Quantified Difference | Activity observed vs. no inhibition |
| Conditions | Pneumocystis carinii DHFR assay, monitoring NADPH oxidation at 340 nm, 37°C [1]; GAK binding assay [2] |
Why This Matters
This data establishes a measurable baseline inhibitory activity for the unsubstituted core, confirming its utility as a starting point for structure-activity relationship (SAR) studies in enzyme-targeted drug discovery.
- [1] BindingDB. Affinity Data for Isothiazolo[5,4-b]pyridin-3-ol (BDBM47791) against Pneumocystis carinii DHFR. IC50: 1.20E+4 nM. Accessed via http://bdb8.ucsd.edu/. View Source
- [2] Ivanova, Y., et al. Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry 2024, 22 (36), 7373-7389. DOI: 10.1039/d4ob00908h. View Source
